RecG vs. RuvAB: Superior ATPase Activity on Nascent Stalled Replication Fork Substrates
RecG demonstrates high and specific catalytic activity on substrates that mimic a nascent stalled replication fork, a key initial step in fork rescue. In contrast, the RuvAB complex, which acts later in the pathway, shows minimal activity on these same substrates. RuvAB's catalytic efficiency is 3- to 7-fold higher on group 2 (regressed) DNA structures compared to group 1 (nascent fork) structures [1]. This differential activity establishes RecG, not RuvAB, as the primary motor for initiating fork regression in vivo.
| Evidence Dimension | ATPase Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 1,196 ± 100 min⁻¹·nM on fork 4 (nascent fork mimic); 1,181 ± 100 min⁻¹·nM on Holliday junction |
| Comparator Or Baseline | RuvAB complex: 3- to 7-fold higher activity on regressed fork structures (group 2) than on nascent fork structures (group 1). |
| Quantified Difference | RecG is highly active on nascent fork substrates where RuvAB shows low activity. |
| Conditions | Coupled spectrophotometric ATPase assay at 37°C with 1 mM ATP and 10 mM magnesium acetate using defined oligonucleotide model fork structures. |
Why This Matters
This data is critical for selecting RecG for biochemical assays focused on the initiation of fork reversal, as RuvAB cannot substitute for this initial, specialized function.
- [1] Abd Wahab, S., Choi, M., & Bianco, P. R. (2013). Characterization of the ATPase Activity of RecG and RuvAB Proteins on Model Fork Structures Reveals Insight into Stalled DNA Replication Fork Repair. Journal of Biological Chemistry, 288(37), 26397–26409. View Source
